molecular formula C24H17NO4 B12208910 (2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

Cat. No.: B12208910
M. Wt: 383.4 g/mol
InChI Key: BJBRXJZICMQLSF-SOFGKXIESA-N
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Description

The compound "(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate" is a benzofuran derivative characterized by a fused bicyclic core (benzofuran) with a pyridin-3-ylmethylidene substituent at position 2, a methyl group at position 4, and a (2E)-3-phenylprop-2-enoate ester at position 4. Its Z-configuration at the benzylidene double bond and E-configuration at the propenoate ester are critical to its stereochemical and electronic properties.

Properties

Molecular Formula

C24H17NO4

Molecular Weight

383.4 g/mol

IUPAC Name

[(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C24H17NO4/c1-16-12-19(28-22(26)10-9-17-6-3-2-4-7-17)14-20-23(16)24(27)21(29-20)13-18-8-5-11-25-15-18/h2-15H,1H3/b10-9+,21-13-

InChI Key

BJBRXJZICMQLSF-SOFGKXIESA-N

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)OC(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)OC(=O)C=CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate typically involves multi-step organic reactions. One common approach is the condensation of 3-acetylpyridine with benzofuran derivatives under basic conditions, followed by esterification with cinnamic acid derivatives . The reaction conditions often require the use of catalysts such as piperidine or pyridine and solvents like ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: N-bromosuccinimide in dichloromethane.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. Studies have indicated its efficacy in binding to specific proteins, making it a candidate for drug development .

Medicine

Medicinally, this compound is being investigated for its anti-inflammatory and anticancer properties. Its ability to interact with cellular pathways involved in inflammation and cell proliferation makes it a promising therapeutic agent .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of (2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The target compound belongs to a class of benzofuran derivatives with variable substituents influencing physicochemical and biological properties. Key analogs include:

Table 1: Structural Comparison of Benzofuran Derivatives
Compound Name Benzofuran Substituents Ester/Functional Group Molecular Formula Reference
Target Compound 4-methyl, pyridin-3-ylmethylidene (Z) (E)-3-phenylprop-2-enoate C₂₅H₁₈N₂O₅
[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate 3,4-dimethoxyphenylmethylidene (Z) (E)-3-phenylprop-2-enoate C₂₇H₂₂O₇
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-methoxybenzenesulfonate Pyridin-3-ylmethylidene (Z) 4-methoxybenzenesulfonate C₂₂H₁₆N₂O₆S
[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate 3,4-dimethoxyphenylmethylidene (Z) 2,2-dimethylpropanoate C₂₄H₂₄O₇
Key Observations:

Sulfonate esters (e.g., 4-methoxybenzenesulfonate in ) are highly polar and may improve aqueous solubility relative to phenylpropenoate esters.

Steric and Electronic Modifications :

  • The 3,4-dimethoxyphenyl substituent in analogs increases steric bulk and electron-donating effects, which could influence binding interactions in biological systems.
  • The methyl group at position 4 in the target compound may reduce rotational freedom, stabilizing its conformation .

Biological Activity Implications: Phenylpropenoate esters (target compound and ) are structurally analogous to cinnamic acid derivatives, which are known for antioxidant and anti-inflammatory properties. Sulfonate esters (e.g., ) are often used as prodrugs or to modify pharmacokinetic profiles .

Biological Activity

The compound (2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is a complex organic molecule with significant biological activity. Its structure suggests potential pharmacological applications, particularly in neuroprotection and anticancer activities. This article synthesizes available research findings to elucidate the biological activities associated with this compound.

PropertyValue
Molecular Formula C21H18N2O5
Molecular Weight 366.373 g/mol
CAS Number 903586-06-1

Structural Characteristics

The compound features a benzofuran core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of pyridine and phenyl groups may enhance its interaction with biological targets.

Antihypoxic Effects

Research indicates that compounds related to the benzofuran structure exhibit potent antihypoxic effects. For instance, studies have shown that certain derivatives can significantly prolong the survival of cerebral tissue during hypoxic conditions. The antihypoxic activity of similar compounds has been reported to be 2 to 8 times more effective than established reference drugs like meclofenoxate and pyritinol .

Neuroprotective Properties

The neuroprotective potential of benzofuran derivatives has been highlighted in various studies. These compounds have demonstrated the ability to maintain energy levels in cerebral tissues under stress, thus providing a protective effect against ischemic damage. This feature is particularly relevant for therapeutic approaches in conditions such as stroke or transient ischemic attacks.

Anticancer Activity

Emerging evidence suggests that the compound may also possess anticancer properties. Benzofuran derivatives have been studied for their ability to induce apoptosis in cancer cells through various signaling pathways. For example, compounds similar to this one have shown effectiveness against HeLa cells by triggering both extrinsic and intrinsic apoptotic pathways .

Study on Antihypoxic Activity

In a controlled study involving male Fischer 344 rats, the compound was administered prior to inducing hypoxia. Results indicated a significant increase in ATP levels compared to control groups treated with reference compounds. The protective effects were observed at lower doses, confirming the compound's efficacy in enhancing cerebral energy preservation during hypoxic episodes .

Research on Anticancer Mechanisms

A study investigating the mechanisms of action for benzofuran derivatives revealed that these compounds could inhibit cell proliferation in various cancer cell lines. The induction of apoptosis was confirmed through assays measuring caspase activity and mitochondrial membrane potential changes, indicating that the compound may serve as a lead structure for developing new anticancer agents .

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